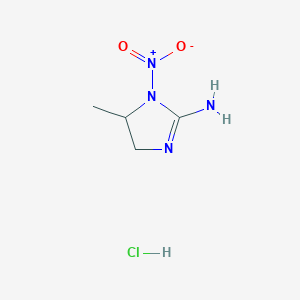
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is a compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antiprotozoal agents . This compound features a nitro group attached to an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or recrystallization to obtain the hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Reduction: The major product is 5-Methyl-1-amino-4,5-dihydroimidazol-2-amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation: Oxidation products may include nitroso or nitro derivatives with different oxidation states.
Applications De Recherche Scientifique
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used to treat protozoal infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The presence of the methyl and nitro groups at specific positions may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles .
Propriétés
Formule moléculaire |
C4H9ClN4O2 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
5-methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-3-2-6-4(5)7(3)8(9)10;/h3H,2H2,1H3,(H2,5,6);1H |
Clé InChI |
HHJMDGPCMIDHNY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(N1[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
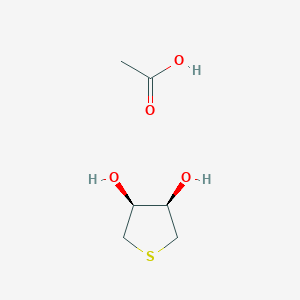
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
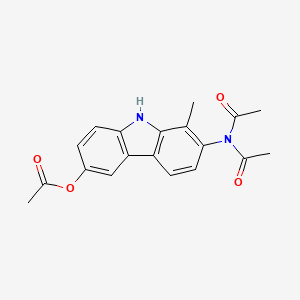
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
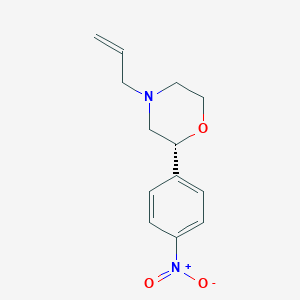
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
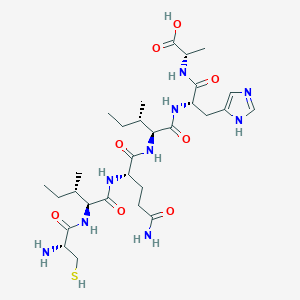


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
